2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride
Overview
Description
2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride: is a chemical compound with the molecular formula C11H21ClN2O·HCl . It is known for its unique structure, which includes a piperidine ring substituted with tetramethyl groups and a chloroacetamide moiety. This compound is often used in various chemical and biological research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting 2,2,6,6-tetramethylpiperidine with appropriate reagents under controlled conditions.
Chlorination: The piperidine derivative is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Acetamide Formation: The chlorinated piperidine is reacted with acetamide under suitable conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in 2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound, such as N-oxides.
Reduction Products: Reduced forms, such as amines.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions due to its unique structure and reactivity.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine:
Pharmaceutical Research: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chloroacetamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The piperidine ring provides structural stability and influences the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
- 2-chloro-N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)acetamide
Uniqueness: 2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride is unique due to the presence of both the chloro and acetamide groups, which confer distinct reactivity and biological activity
Properties
IUPAC Name |
2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClN2O.ClH/c1-10(2)5-8(13-9(15)7-12)6-11(3,4)14-10;/h8,14H,5-7H2,1-4H3,(H,13,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFOWEZGORQRJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CCl)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610029 | |
Record name | 2-Chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70804-01-2 | |
Record name | 2-Chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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